molecular formula C22H22ClN5O2S B2916699 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1111054-89-7

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Katalognummer: B2916699
CAS-Nummer: 1111054-89-7
Molekulargewicht: 455.96
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The molecular formula of the compound is C22H22ClN5O2SC_{22}H_{22}ClN_5O_2S, with a molecular weight of approximately 455.96 g/mol. The structure features a triazoloquinazoline core, which is recognized for its potential in various therapeutic areas due to its unique functional groups.

Key Structural Features

  • Triazole Ring : Contributes to the compound's biological activity and interaction with biological targets.
  • Chloro Substituent : Enhances lipophilicity and may influence the compound's binding affinity.
  • Thioamide Group : Important for the reactivity and potential biological interactions.

Anticancer Properties

Research indicates that compounds containing the triazoloquinazoline structure exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit Polo-like kinase 1 (Plk1), a crucial target in cancer therapy. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against Plk1, indicating strong inhibitory effects on cancer cell proliferation .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A review of 1,2,4-triazoles highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety is often linked to enhanced antimicrobial activity due to its ability to interfere with bacterial enzyme functions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications to the triazoloquinazoline core and substituents can significantly impact efficacy. For example, variations in the N-aryl substituent have been shown to affect both potency and selectivity against target enzymes .

Case Studies

  • Anticancer Activity : A study focused on a series of triazoloquinazoline derivatives revealed that specific modifications led to enhanced Plk1 inhibition, with some compounds exhibiting over 10-fold improvements in potency compared to earlier leads .
  • Antibacterial Efficacy : Another investigation reported that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant strains of E. coli and Klebsiella pneumoniae, suggesting significant potential as novel antibacterial agents .

Research Findings Summary Table

Activity TypeTarget/PathwayIC50/MIC ValuesReference
AnticancerPolo-like kinase 14.4 µM
AntibacterialStaphylococcus aureus0.125 µg/mL
AntibacterialEscherichia coli0.125 µg/mL
AntibacterialKlebsiella pneumoniae0.125 µg/mL

Eigenschaften

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-4-9-27-20(30)16-11-15(23)6-8-18(16)28-21(27)25-26-22(28)31-12-19(29)24-17-7-5-13(2)10-14(17)3/h5-8,10-11H,4,9,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXSWHWCLWIBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.